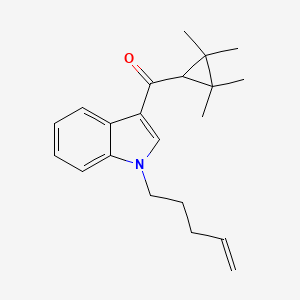
Manganese ammonium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese ammonium phosphate is an inorganic compound that combines manganese, ammonium, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in electrochemical applications and as a precursor for other manganese-based materials.
准备方法
Synthetic Routes and Reaction Conditions: Manganese ammonium phosphate can be synthesized through various methods. One common approach involves the reaction of manganese(II) sulfate with ammonium phosphate in an aqueous solution. The reaction typically proceeds as follows:
MnSO4+(NH4)3PO4→MnNH4PO4+(NH4)2SO4
The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the careful mixing of manganese and phosphate sources, followed by precipitation and purification steps to obtain the final product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions: Manganese ammonium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form manganese(II) ions and ammonium ions:
MnNH4PO4+2HCl→MnCl2+NH4Cl+H3PO4
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with hydrochloric acid produces manganese chloride, ammonium chloride, and phosphoric acid .
科学研究应用
Manganese ammonium phosphate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other manganese-based materials. In biology, it has been studied for its potential role in enzyme catalysis and as a nutrient supplement. In medicine, manganese-based compounds are explored for their potential use in drug delivery and imaging applications . In industry, this compound is used in the production of high-energy supercapacitors and as a catalyst in various chemical processes .
作用机制
The mechanism of action of manganese ammonium phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions can act as cofactors for enzymes, facilitating catalytic reactions. The compound’s phosphate component can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
相似化合物的比较
Similar Compounds: Similar compounds to manganese ammonium phosphate include manganese(III) phosphate, manganese(II) chloride, and ammonium manganese(III) pyrophosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its combination of manganese, ammonium, and phosphate ions, which confer distinct chemical and physical properties.
属性
IUPAC Name |
azane;hydrogen phosphate;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.948 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)
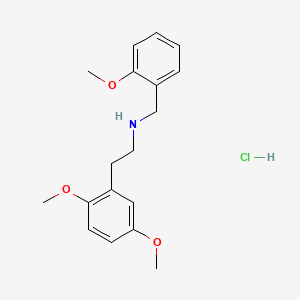
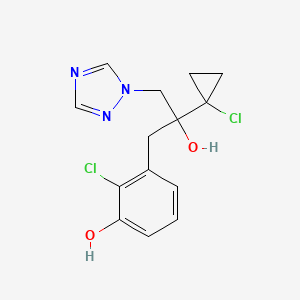

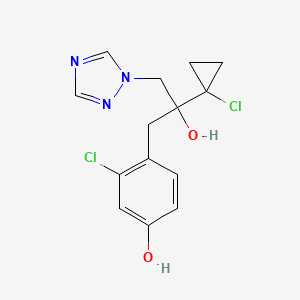

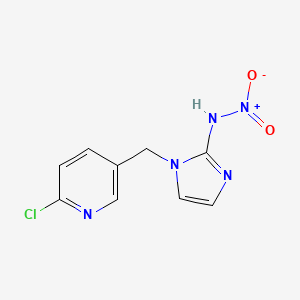
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
